

Spectroscopic Profile of 5-Ethyl-2-methylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 5-Ethyl-2-methylpyridine

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Ethyl-2-methylpyridine** (CAS No. 104-90-5), a key intermediate in the synthesis of nicotinic acid (Vitamin B3) and a significant compound in flavor and fragrance chemistry.^[1] This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and MS analyses of **5-Ethyl-2-methylpyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.32	s	1H	H-6 (Pyridine ring)
7.35	d	1H	H-4 (Pyridine ring)
6.98	d	1H	H-3 (Pyridine ring)
2.62	q	2H	-CH ₂ - (Ethyl group)
2.49	s	3H	-CH ₃ (at C-2)
1.23	t	3H	-CH ₃ (Ethyl group)

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Carbon Atom
157.0	C-2 (Pyridine ring)
148.9	C-6 (Pyridine ring)
136.5	C-4 (Pyridine ring)
133.0	C-5 (Pyridine ring)
121.5	C-3 (Pyridine ring)
25.4	-CH ₂ - (Ethyl group)
24.1	-CH ₃ (at C-2)
15.2	-CH ₃ (Ethyl group)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-2850	Medium-Strong	C-H stretching (Aromatic and Aliphatic)
1600, 1570, 1480	Medium-Strong	C=C and C=N stretching (Pyridine ring)
1450, 1380	Medium	C-H bending (Aliphatic)
830	Strong	C-H out-of-plane bending (Aromatic)

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum Data

Mass-to-Charge Ratio (m/z)	Relative Abundance (%)	Proposed Fragment
121	54	[M] ⁺ (Molecular Ion)
106	100	[M-CH ₃] ⁺
93	15	[M-C ₂ H ₄] ⁺
79	33	[C ₅ H ₄ N] ⁺
77	18	[C ₆ H ₅] ⁺

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A sample of 5-10 mg of **5-Ethyl-2-methylpyridine** was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃).^[2] The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.^[2] For the ¹H NMR spectrum, a

standard single-pulse sequence was used with 16 to 64 scans and a relaxation delay of 1-2 seconds.[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

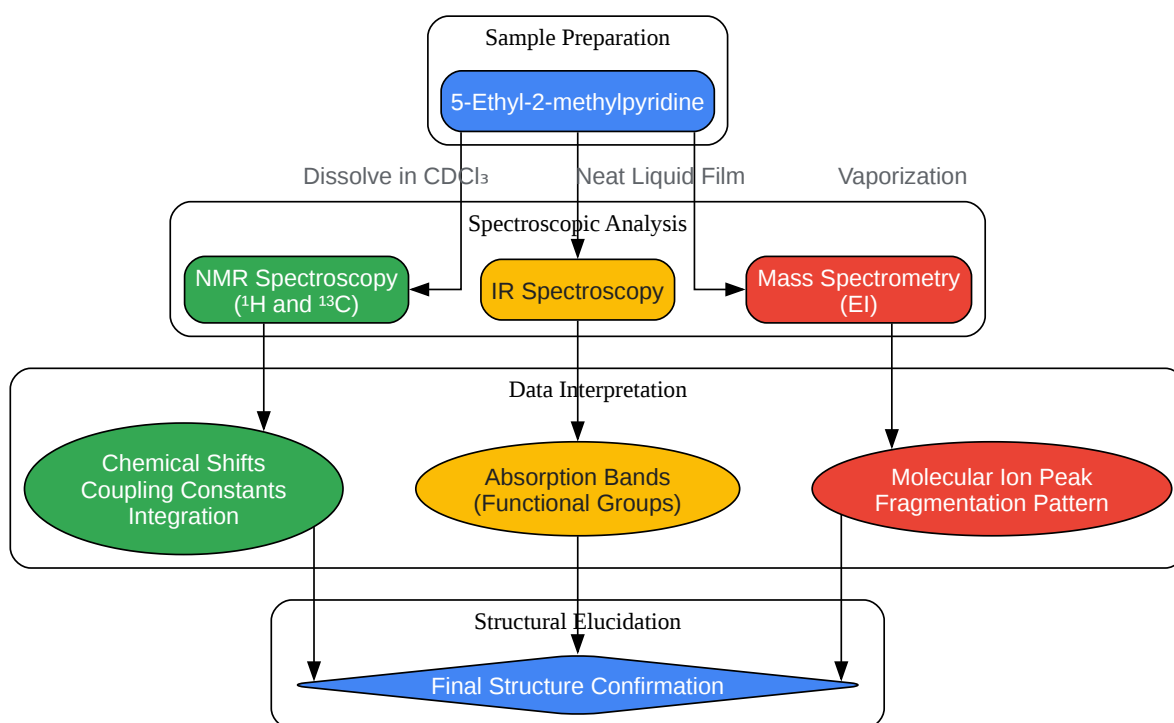
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.[3][4] The spectrum was recorded in the range of 4000-400 cm^{-1} . [5] A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum.[3]

Mass Spectrometry (MS)

The mass spectrum was obtained using a mass spectrometer with an electron ionization (EI) source.[6][7] The sample was introduced into the ion source, where it was bombarded with electrons at an energy of 70 eV.[7][8] The resulting positively charged fragments were accelerated and separated based on their mass-to-charge ratio (m/z). [7]

Visualizations

The following diagrams illustrate the workflow for the spectroscopic analysis of **5-Ethyl-2-methylpyridine**.



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Caption: Workflow for the spectroscopic analysis of **5-Ethyl-2-methylpyridine**.

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